N-(2,6-Dimethylphenyl)acetamide-d3

Description

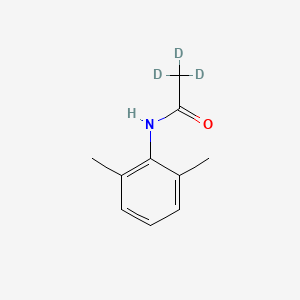

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPTXWYBRKRZES-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747639 | |

| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329834-68-5 | |

| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,6-Dimethylphenyl)acetamide-d3, a deuterated analog of a key chemical intermediate and a significant compound in its own right for analytical applications. As a stable isotope-labeled compound, it serves as an invaluable tool in mass spectrometry-based quantification, particularly in pharmacokinetic and metabolic studies of the widely used local anesthetic, Lidocaine. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines a robust analytical methodology for its quantification, and discusses its primary application as an internal standard.

Core Chemical and Physical Properties

This compound is the deuterated form of N-(2,6-Dimethylphenyl)acetamide, where the three hydrogen atoms of the acetyl methyl group are replaced with deuterium. This isotopic substitution results in a mass shift of +3 atomic mass units, which is ideal for its use as an internal standard in mass spectrometry, as it does not significantly alter the chemical properties of the molecule.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(2,6-Dimethylphenyl)acetamide-2,2,2-d3 | [1] |

| Synonyms | 2',6'-Acetoxylidide-d3, 2',6'-Dimethylacetanilide-d3, N-Acetyl-2,6-dimethylaniline-d3, N-Acetyl-2,6-xylidine-d3 | Pharmaffiliates |

| CAS Number | 1329834-68-5 | Pharmaffiliates |

| Molecular Formula | C10H10D3NO | [1] |

| Molecular Weight | 166.23 g/mol | Pharmaffiliates |

| Appearance | White to beige crystalline powder (inferred from non-deuterated analog) | [2] |

| Melting Point | 178-184 °C (for non-deuterated analog) | [3] |

| Solubility | Soluble in Chloroform, Methanol; Insoluble in water (for non-deuterated analog) | [4] |

Note: Some physical properties are inferred from the non-deuterated analog due to a lack of specific data for the deuterated compound.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the acetylation of 2,6-dimethylaniline with a deuterated acetylating agent. The following protocol describes a reliable method using acetic anhydride-d6.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

2,6-Dimethylaniline

-

Acetic anhydride-d6

-

Glacial acetic acid

-

Sodium acetate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride-d6 (1.1 equivalents) to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Prepare a solution of sodium acetate in deionized water.

-

Add the sodium acetate solution to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold deionized water.

-

Dry the product under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

The use of glacial acetic acid as a solvent provides a suitable medium for the reaction and helps to protonate the aniline, modulating its reactivity.

-

The reaction is performed at a low temperature during the addition of acetic anhydride-d6 to control the exothermic nature of the acylation reaction.

-

Sodium acetate is used to neutralize the acetic acid formed as a byproduct, which facilitates the precipitation of the less soluble acetamide product.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Analytical Methodology: Quantification by LC-MS/MS

As a stable isotope-labeled internal standard, this compound is primarily quantified alongside its non-deuterated analog using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a general protocol that can be adapted and validated for specific applications.

Experimental Protocol: LC-MS/MS Quantification

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 30 °C[5]

-

Injection Volume: 10 µL[5]

-

Gradient: A suitable gradient should be developed to ensure separation from matrix components and the non-deuterated analog.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These must be empirically determined for both N-(2,6-Dimethylphenyl)acetamide and this compound. A plausible precursor ion for the d3-analog would be m/z 167.1 -> fragment ions. The precursor ion for the non-deuterated analog is m/z 164.1.

Table 2: Plausible MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-(2,6-Dimethylphenyl)acetamide | 164.1 | To be determined | To be optimized |

| This compound (Internal Standard) | 167.1 | To be determined | To be optimized |

Note: The product ions and collision energies need to be optimized for the specific instrument being used.

Diagram 2: Analytical Workflow for Quantification

Caption: Analytical workflow for quantification using an internal standard.

Application as an Internal Standard

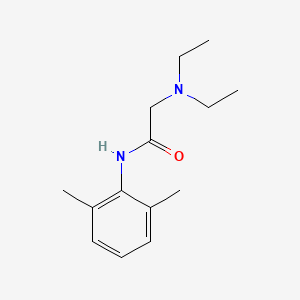

The primary application of this compound is as an internal standard for the quantification of N-(2,6-Dimethylphenyl)acetamide, which is a known impurity and metabolite of Lidocaine.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source.

-

Correction for Sample Loss: It accounts for any loss of analyte during sample preparation and extraction.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability is significantly reduced, leading to more reliable and reproducible results.

Spectroscopic Data (for Non-Deuterated Analog)

Due to the lack of publicly available spectroscopic data for this compound, the data for the non-deuterated analog is provided for reference. The key difference in the mass spectrum will be a +3 m/z shift for the molecular ion and fragments containing the deuterated acetyl group. In the 1H NMR, the singlet corresponding to the acetyl methyl protons will be absent. In the 13C NMR, the signal for the acetyl methyl carbon will be a heptet due to coupling with deuterium.

Table 3: Spectroscopic Data for N-(2,6-Dimethylphenyl)acetamide

| Spectroscopy | Key Features | Source |

| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 163. Key fragments at m/z 121, 120. | [6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | [6] |

| 1H NMR Spectroscopy | Signals corresponding to the aromatic protons, the two methyl groups on the phenyl ring, and the acetyl methyl protons. | Inferred from related structures |

| 13C NMR Spectroscopy | Resonances for the aromatic carbons, the two phenyl methyl carbons, the acetyl methyl carbon, and the carbonyl carbon. | Inferred from related structures |

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

References

-

National Institute of Standards and Technology. Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

University of Massachusetts Boston. The 2-Step Synthesis of Lidocaine. Available at: [Link]

-

ResearchGate. MRM transitions used for detection of the vitamin D metabolites. Available at: [Link]

-

ChemSynthesis. N-(2,6-dimethylphenyl)acetamide. Available at: [Link]

- Google Patents. Method and assays for quantitation of acetamide in a composition.

-

National Institute of Standards and Technology. Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

SIELC Technologies. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

-

SynZeal. N-(2,6-Dimethylphenyl)acetamide D3. Available at: [Link]

-

Gowda, B. T., et al. N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o380 (2008). Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Masaryk University. 2. Lidocaine. Available at: [Link]

-

Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 661-667 (2016). Available at: [Link]

-

Journal of Pharmaceutical Negative Results. Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available at: [Link]

-

Chegg. Solved LAB 12: SYNTHESIS OF LIDOCAINE Experimental Procedure. Available at: [Link]

-

ResearchGate. MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during... Available at: [Link]

-

SIELC Technologies. Acetamide, N-(2,6-dimethylphenyl)-. Available at: [Link]

-

ChemDmart. SAFETY DATA SHEET. Available at: [Link]

-

Supporting Information: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. View of Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available at: [Link]

-

Chen, G. Y., et al. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 29(10), 2040-2051 (2018). Available at: [Link]

Sources

- 1. N-(2,6-Dimethylphenyl)acetamide D3 | 1329834-68-5 | SynZeal [synzeal.com]

- 2. benchchem.com [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. aksci.com [aksci.com]

N-(2,6-Dimethylphenyl)acetamide-d3 structure

An In-depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide-d3: Structure, Synthesis, and Application as a Gold-Standard Internal Standard

Introduction

This compound is a stable isotope-labeled (SIL) derivative of N-(2,6-Dimethylphenyl)acetamide, an organic compound recognized primarily as a significant impurity and potential starting material in the synthesis of the local anesthetic, Lidocaine.[1] The strategic replacement of three hydrogen atoms with their stable, non-radioactive isotope, deuterium, endows this molecule with unique properties that make it an indispensable tool in modern analytical chemistry. Its principal application lies in its role as a high-fidelity internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3]

In the fields of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in complex biological matrices like plasma or urine is paramount for assessing the safety and efficacy of a drug candidate.[2] Deuterated standards are considered the "gold standard" for this purpose.[2][3] By mimicking the analyte of interest with near-perfect fidelity throughout the analytical process—from sample extraction to ionization in the mass spectrometer—this compound enables the principle of isotope dilution, a powerful technique that corrects for analytical variability and matrix effects, thereby ensuring the highest degree of accuracy and precision in experimental data.[2] This guide provides a comprehensive overview of its structure, synthesis, characterization, and core application for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized below. The key distinction from its non-labeled counterpart is the increased molecular weight due to the three deuterium atoms.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 2',6'-Acetoxylidide-d3; N-Acetyl-2,6-dimethylaniline-d3 | [4] |

| IUPAC Name | N-(2,6-dimethylphenyl)acetamide-2,2,2-d3 | [5] |

| CAS Number | 1329834-68-5 | [4] |

| Molecular Formula | C₁₀H₁₀D₃NO | [4] |

| Molecular Weight | 166.23 g/mol | [4] |

| Non-Labeled MW | 163.22 g/mol | [1][6] |

| SMILES | O=C(C([2H])([2H])[2H])NC(C(C)=CC=C1)=C1C | [5] |

Structural Elucidation

The structure of this compound is characterized by a 2,6-dimethylphenyl group attached to the nitrogen atom of an acetamide functional group. The isotopic labeling is specifically located on the methyl group of the acetamide moiety, as denoted by the "-d3" suffix.

Caption: Chemical structure of this compound.

The choice of this labeling position is deliberate and critical for its function as an internal standard. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This imparts greater metabolic stability, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[7] By placing the deuterium atoms on the acetyl group, the molecule is less susceptible to enzymatic cleavage (e.g., N-deacetylation) at that site compared to its non-labeled analog, ensuring its integrity throughout the biological assay. Furthermore, these deuterium atoms are not prone to back-exchange with hydrogen under typical physiological or analytical conditions, guaranteeing the stability of the mass difference.

Part 2: Synthesis and Purification

The synthesis of this compound is a direct adaptation of the well-established method for its non-deuterated analog: the acylation of an aniline derivative.[1] The core of the strategy is the use of a deuterated acetylating agent to introduce the labeled functional group.

Synthetic Strategy

The most efficient route involves the reaction of 2,6-dimethylaniline with a deuterated source of the acetyl group, such as acetyl-d3 chloride or acetic anhydride-d6. The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base to neutralize the acidic byproduct (HCl or acetic acid-d4).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Acylation of 2,6-Dimethylaniline

This protocol describes a representative synthesis. Note: This procedure should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.

-

Preparation: To a solution of 2,6-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl-d3 chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic enrichment of the synthesized compound, thereby validating its suitability as an internal standard.

Caption: Analytical quality control workflow for internal standard validation.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass of the molecule and quantifying its isotopic enrichment.

-

Expected Result: The electron ionization mass spectrum will show a molecular ion (M+) peak at m/z 166.2, which is 3 mass units higher than the non-labeled analog (m/z 163.2).[4][6]

-

Isotopic Purity: The relative intensities of the ion signals at m/z 163, 164, 165, and 166 are used to calculate the isotopic distribution and confirm that the enrichment of the d3 species is acceptably high (typically >98%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure and the exact location of the deuterium labels.

-

¹H NMR: The most telling feature in the proton NMR spectrum is the complete absence of the singlet corresponding to the acetyl methyl protons. This signal typically appears around δ 2.1 ppm in the non-deuterated compound.[8] The other signals, including the aromatic protons, the two methyl groups on the phenyl ring, and the N-H proton, remain.

-

¹³C NMR: In the carbon NMR spectrum, the signal for the deuterated acetyl carbon will be observed as a 1:1:1 triplet due to the carbon-deuterium coupling. Its chemical shift will be similar to the non-labeled analog, but the peak intensity will be significantly lower.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column with a UV detector, is employed to determine the chemical purity of the compound.[9] A standard method would involve a gradient elution with acetonitrile and water. The goal is to demonstrate a high level of purity (e.g., >99%) with no significant impurities.

Part 4: Application in Quantitative Bioanalysis

The validated this compound serves as an ideal internal standard for the quantification of its non-labeled analog in complex biological samples.

The Principle of Isotope Dilution Mass Spectrometry

An ideal internal standard must behave identically to the analyte during sample processing and analysis but be clearly distinguishable by the detector.[2] this compound fulfills these criteria perfectly:

-

Identical Physicochemical Behavior: Its polarity, solubility, and chromatographic properties are virtually identical to the non-labeled analyte. This ensures that it co-elutes from the HPLC column and experiences the same extraction efficiency and potential for ion suppression or enhancement in the mass spectrometer's ion source.[2]

-

Mass Distinguishability: The +3 Da mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently and simultaneously.[2]

By adding a precise, known amount of the d3-standard to every sample and standard at the beginning of the workflow, any physical loss or variation during subsequent steps affects both the analyte and the standard equally. The ratio of their signals remains constant, allowing for highly accurate and precise back-calculation of the analyte's original concentration.

Experimental Workflow: Analyte Quantification in Plasma

The following protocol outlines the use of this compound in a typical bioanalytical assay.

Caption: Bioanalytical workflow using a deuterated internal standard.

-

Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the non-labeled analyte into a blank biological matrix (e.g., control human plasma).

-

Sample Spiking: To each calibration standard, quality control sample, and unknown study sample, add a fixed volume of a stock solution of this compound to achieve a constant final concentration.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to each 1 volume of plasma sample. Vortex vigorously to precipitate proteins.

-

Isolation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes. Carefully transfer the supernatant to a clean vial or 96-well plate.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. The system is set up to monitor at least one specific multiple reaction monitoring (MRM) transition for the analyte and one for the d3-internal standard.

-

Data Processing: Integrate the peak areas for both the analyte and the internal standard. For each sample, calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Quantification: Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve. Use the equation of this line to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.

Conclusion

This compound is more than just an isotopically labeled molecule; it is a precision tool engineered for high-performance analytical science. Its structure, with deuterium atoms strategically placed for metabolic stability, combined with its chemical similarity to its non-labeled analog, makes it the quintessential internal standard for isotope dilution mass spectrometry. The rigorous synthesis and quality control processes ensure its reliability. For researchers in drug development, employing this compound provides the analytical robustness required for confident decision-making in pharmacokinetic, toxicokinetic, and metabolic stability studies, ultimately contributing to the development of safer and more effective medicines.[2][10]

References

-

NIST Chemistry WebBook. Acetamide, N-(2,6-dimethylphenyl)-. [Link][6]

-

Fancher, I. S., et al. (2018). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLoS One, 13(7), e0200333. [Link][10]

-

Sharma, R., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Drug Metabolism and Disposition, 46(11), 1696-1705. [Link][11]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link][3]

-

Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o183. [Link][8]

-

SIELC Technologies. Acetamide, N-(2,6-dimethylphenyl)-. [Link][9]

-

Missioui, H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1106-1110. [Link][12]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link][13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-(2,6-Dimethylphenyl)acetamide D3 | 1329834-68-5 | SynZeal [synzeal.com]

- 6. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2,6-Dimethylphenyl)-2-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetamide, N-(2,6-dimethylphenyl)- | SIELC Technologies [sielc.com]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide-d3 (CAS Number: 1329834-68-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,6-Dimethylphenyl)acetamide-d3, a deuterated analog of a known impurity and synthetic precursor of the widely used local anesthetic, Lidocaine. The strategic incorporation of deuterium atoms makes this compound an invaluable tool in modern analytical chemistry, particularly in quantitative bioanalysis by mass spectrometry. This document will delve into the synthesis, physicochemical properties, and, most critically, the application of this compound as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic, metabolic, and quality control studies of Lidocaine. Detailed experimental protocols and the underlying scientific principles are provided to empower researchers in the robust and accurate quantification of Lidocaine in complex biological matrices.

Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Analysis

In the landscape of drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological fluids is paramount. It forms the bedrock of pharmacokinetic and toxicokinetic studies, which are essential for determining the safety and efficacy of a drug candidate. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects.

To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach. A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound, with a CAS number of 1329834-68-5, is the deuterated form of N-(2,6-Dimethylphenyl)acetamide, a known impurity and key starting material in the synthesis of Lidocaine.[1] The introduction of three deuterium atoms on the acetyl methyl group provides a mass shift that is readily distinguishable by a mass spectrometer, while its physicochemical properties remain nearly identical to the non-labeled analyte. This near-identical behavior is the cornerstone of its utility, allowing it to act as a reliable tracer throughout the analytical workflow.

Physicochemical Properties and Characterization

While specific experimental data for the deuterated compound is not extensively published, its properties can be reliably inferred from its non-deuterated counterpart and the known effects of deuterium substitution.

| Property | Value | Source |

| CAS Number | 1329834-68-5 | [2] |

| Molecular Formula | C₁₀H₁₀D₃NO | [2] |

| Molecular Weight | 166.23 g/mol | [2] |

| Chemical Name | N-(2,6-Dimethylphenyl)acetamide-2,2,2-d3 | [3] |

| Appearance | Expected to be a white to beige crystalline powder | [1] |

| Storage | 2-8°C Refrigerator | [2] |

Spectral Data

The primary differences in the spectral data between the deuterated and non-deuterated forms of N-(2,6-Dimethylphenyl)acetamide will be observed in mass spectrometry, ¹H NMR, and IR spectroscopy.

-

Mass Spectrometry: The molecular ion of this compound will appear at a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated analog (m/z 163.22).[1] The fragmentation pattern in MS/MS analysis is expected to be similar, with fragments containing the deuterated acetyl group also exhibiting a +3 Da mass shift.

-

¹H NMR Spectroscopy: The most significant difference in the proton NMR spectrum will be the absence of the singlet corresponding to the acetyl methyl protons. The signals for the aromatic and amine protons are expected to be very similar to the non-deuterated compound.

-

¹³C NMR Spectroscopy: The carbon of the deuterated methyl group will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1).

-

Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations of the deuterated acetyl group will appear at lower frequencies (around 2000-2250 cm⁻¹) compared to the C-H vibrations (around 2800-3000 cm⁻¹) in the non-deuterated compound.[4][5] The strong C=O stretching band is expected to be at a similar wavenumber (around 1650-1700 cm⁻¹).

Synthesis of this compound

The synthesis of this compound involves the acylation of 2,6-dimethylaniline with a deuterated acetylating agent. A common and efficient method is the use of acetic anhydride-d6 or acetyl-d3 chloride.

Caption: Synthetic workflow for this compound.

Illustrative Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,6-Dimethylaniline

-

Acetic anhydride-d6

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2,6-dimethylaniline (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride-d6 (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Bioanalysis: A Self-Validating System

The primary and most critical application of this compound is as a stable isotope-labeled internal standard for the quantification of Lidocaine and its related impurities.[3]

The Principle of Isotope Dilution Mass Spectrometry

The use of a SIL-IS is a form of isotope dilution mass spectrometry. A known amount of the SIL-IS is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. The SIL-IS and the endogenous analyte are assumed to behave identically during extraction, chromatography, and ionization. The ratio of the mass spectrometric signal of the analyte to that of the SIL-IS is then used to determine the concentration of the analyte in the original sample. This ratiometric measurement is inherently more robust than relying on the absolute signal of the analyte, as it corrects for variations in sample recovery and instrument performance.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

A Self-Validating System in Practice

A bioanalytical method employing a SIL-IS can be considered a self-validating system. Any physical loss of the analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte's signal in the mass spectrometer's ion source due to co-eluting matrix components will equally affect the SIL-IS. Therefore, the ratio of the analyte to the SIL-IS remains constant, ensuring the accuracy of the measurement.

Experimental Protocol: Quantification of Lidocaine in Human Plasma

The following is a representative LC-MS/MS protocol for the quantification of Lidocaine in human plasma using this compound as an internal standard.

4.3.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound in methanol.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

4.3.2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate Lidocaine from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | Lidocaine: Precursor ion > Product ionthis compound: Precursor ion > Product ion |

| Source Parameters | Optimized for maximum signal intensity |

Conclusion

This compound is a vital analytical tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods for the quantification of Lidocaine and its related substances. The principles of isotope dilution mass spectrometry, when applied with a well-characterized SIL-IS like this compound, create a self-validating system that ensures the integrity of data in critical pharmacokinetic and quality control studies. This in-depth guide provides the foundational knowledge and practical protocols to effectively utilize this important compound in a laboratory setting.

References

-

SynZeal. N-(2,6-Dimethylphenyl)acetamide D3. [Link]

-

PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]

-

Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2026. [Link]

- Patel, J. R., et al. (2017). HPTLC Method Development for Simultaneous Estimation of Lidocaine and Prilocaine in Topical Formulation. Current Pharmaceutical Research, 7(2), 2064-2073.

-

Pharmaffiliates. This compound. [Link]

-

NIST. Acetamide, N-(2,6-dimethylphenyl)- Mass Spectrum. [Link]

-

NIST. Acetamide, N-(2,6-dimethylphenyl)- IR Spectrum. [Link]

- Abdel-Rehim, M. (2011). Microextraction by packed sorbent (MEPS) for LC-MS/MS determination of drugs in whole blood samples.

- Nabeshima, T., et al. (1993). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 229-237.

- Hewitt, P. G., et al. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 254-261.

- Malawska, B., et al. (2018). N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones and their 5-HT6, 5-HT7, and D2 receptors affinity. Molecules, 23(11), 2886.

- Georgieva, M., et al. (2022). A Novel LC-MS/MS Analytical Method for Simultaneous Detection of Articaine, Articaine Acid, Lidocaine and Monoethylglycinexylidide. Farmacia, 70(2), 285-291.

-

SpectraBase. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. N-(3-acetylphenyl)acetamide-d3. [Link]

-

PubChem. 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. [Link]

Sources

N-(2,6-Dimethylphenyl)acetamide-d3 molecular weight

An In-Depth Technical Guide to the Molecular Weight of N-(2,6-Dimethylphenyl)acetamide-d3

Introduction: Beyond the Numbers

In modern analytical and pharmaceutical sciences, precision is paramount. The use of stable isotope-labeled compounds has become an indispensable tool for achieving this precision, particularly in quantitative bioanalysis and metabolic studies.[1][2] this compound is one such compound, a deuterated analog of a known impurity and synthetic precursor of Lidocaine.[3][4][5] This guide moves beyond a simple statement of its molecular weight to provide a comprehensive understanding of its determination, significance, and practical application for researchers, scientists, and drug development professionals. We will explore the causal basis for its use and the analytical methodologies that validate its core properties.

Section 1: Fundamental Properties and Isotopic Impact

The foundational identity of any chemical compound lies in its molecular formula and corresponding weight. For this compound, the incorporation of deuterium fundamentally alters this property from its parent compound.

Molecular Formula: C₁₀H₁₀D₃NO[3][6] Chemical Name: N-(2,6-Dimethylphenyl)acetamide-2,2,2-d3[4] CAS Number: 1329834-68-5[3][6]

The designation "-2,2,2-d3" is critical, specifying that the three deuterium atoms replace the three hydrogen atoms on the acetyl methyl group.[4] This precise labeling is key to its function.

The molecular weight is a direct consequence of this isotopic substitution. Deuterium (²H), an isotope of hydrogen, contains one proton and one neutron, whereas protium (¹H) contains only a proton. This near doubling of mass for the substituted atoms results in a predictable and measurable increase in the total molecular weight.

Data Presentation: Comparative Molecular Weights

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |

| N-(2,6-Dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.22 | 163.10 |

| This compound | C₁₀H₁₀D₃NO | 166.23 [3][6] | 166.12 |

Note: Molar mass is the weighted average of all isotopic masses. Monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, and in this case, ²H for Deuterium).

Section 2: The Scientific Rationale for Deuteration

The choice to use this compound is not arbitrary; it is a deliberate experimental decision driven by the unique physicochemical properties imparted by deuterium. The key advantage of stable isotope labeling is the ability to create a compound that is chemically and biologically indistinguishable from its native counterpart in most systems, yet easily differentiated by mass-sensitive analytical instruments.[1][7]

Core Applications:

-

Internal Standard in Quantitative Mass Spectrometry: This is the primary application. In bioanalytical assays (e.g., LC-MS/MS) designed to quantify the parent compound or Lidocaine, the deuterated analog is added to samples at a known concentration. Because it co-elutes with the non-labeled analyte and experiences similar ionization and fragmentation, it serves as an ideal internal standard, correcting for variations in sample preparation and instrument response. The mass difference of +3 Da allows the mass spectrometer to measure the analyte and the standard simultaneously without signal overlap.[1]

-

Metabolic Fate and Pharmacokinetic (ADME) Studies: Isotope labeling is a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of molecules.[1] By administering a deuterated compound, researchers can track its metabolic pathways and identify resulting metabolites, as they will all retain the isotopic label, making them distinguishable from endogenous molecules.

The following diagram illustrates the logical workflow where this compound is employed as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Section 3: Experimental Verification via Mass Spectrometry

While the theoretical molecular weight is calculated from the molecular formula, it must be empirically verified. Mass Spectrometry (MS) is the definitive technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ions.[7]

For a compound like this compound, Electron Ionization (EI) is a common MS technique. In EI-MS, the sample is bombarded with high-energy electrons, which typically dislodges one electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The m/z value of this ion corresponds to the molecular weight of the compound.

-

For the non-deuterated compound (C₁₀H₁₃NO), the molecular ion peak is observed at an m/z of 163.[8]

-

For this compound (C₁₀H₁₀D₃NO), the molecular ion peak is expected at an m/z of 166 .

This predictable +3 mass shift is the primary confirmation of successful deuteration and serves as a crucial quality control check. The fragmentation pattern observed in the mass spectrum can also be used to confirm the location of the deuterium atoms. For N-(2,6-Dimethylphenyl)acetamide-2,2,2-d3, fragments containing the acetyl group will exhibit the +3 mass shift, while fragments containing only the dimethylphenyl portion will not.

The following diagram outlines the process of MS-based verification.

Caption: Experimental workflow for molecular weight confirmation by Mass Spectrometry.

Section 4: Experimental Protocol - Molecular Weight Determination by EI-MS

This protocol provides a generalized, self-validating methodology for confirming the molecular weight of this compound.

Objective: To confirm the molecular weight and assess the isotopic incorporation of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

-

This compound sample

-

N-(2,6-Dimethylphenyl)acetamide (non-labeled standard)

-

Volatile solvent (e.g., HPLC-grade Methanol or Acetonitrile)

-

Mass spectrometer with direct insertion probe or GC-MS system

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of the non-labeled standard at ~1 mg/mL in methanol.

-

Prepare a stock solution of the this compound sample at ~1 mg/mL in methanol.

-

Prepare working solutions by diluting the stock solutions 1:100 in methanol.

-

-

Instrument Setup (Control Run):

-

Set up the mass spectrometer according to the manufacturer's guidelines. Typical EI parameters: Ionization Energy = 70 eV.

-

Introduce the non-labeled standard working solution into the instrument.

-

Acquire the mass spectrum over a range of m/z 50-250.

-

Validation Check: Confirm the presence of the molecular ion (M⁺•) at m/z 163. Observe the characteristic fragmentation pattern. This serves as the baseline control.

-

-

Sample Analysis:

-

Thoroughly clean the injection port or probe to prevent carryover.

-

Introduce the this compound working solution into the instrument using the same method as the control.

-

Acquire the mass spectrum using identical instrument parameters.

-

-

Data Interpretation and Validation:

-

Primary Confirmation: Identify the molecular ion peak in the spectrum of the deuterated sample. Its m/z should be 166.

-

Isotopic Purity Assessment: Examine the ion cluster around m/z 166. The relative intensity of the peak at m/z 163 (corresponding to any unlabeled impurity) versus the peak at m/z 166 provides a semi-quantitative measure of isotopic purity.

-

Fragmentation Analysis: Compare the fragmentation pattern to the control spectrum. Fragments retaining the acetyl-d3 group should show a +3 Da shift, confirming the label's position.

-

Conclusion

The molecular weight of this compound, experimentally confirmed as 166.23 g/mol , is more than a physical constant; it is the cornerstone of its utility in high-precision analytical science.[3][6] This value, representing a +3 mass unit shift from its non-deuterated analog, enables its function as a robust internal standard for quantitative analysis and as a tracer in metabolic research.[1] Understanding the principles of isotopic labeling and the analytical techniques used for verification, such as mass spectrometry, allows researchers to employ this tool with confidence, ensuring the accuracy and integrity of their experimental results.

References

-

Pharmaffiliates. This compound | CAS No: 1329834-68-5. Available from: [Link]

-

Wikipedia. Isotopic labeling. Available from: [Link]

-

ResearchGate. Electron ionization mass spectrum of (a) N-(2,6-dimethylphenyl)acetamide (163 compound)... Available from: [Link]

-

SynZeal. N-(2,6-Dimethylphenyl)acetamide D3 | 1329834-68-5. Available from: [Link]

-

Cerno Bioscience. Isotope Labeling. Available from: [Link]

-

NIST WebBook. Acetamide, N-(2,6-dimethylphenyl)-. Available from: [Link]

-

SIELC Technologies. Acetamide, N-(2,6-dimethylphenyl)-. Available from: [Link]

Sources

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 2. labinsights.nl [labinsights.nl]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-(2,6-Dimethylphenyl)acetamide D3 | 1329834-68-5 | SynZeal [synzeal.com]

- 5. benchchem.com [benchchem.com]

- 6. indiamart.com [indiamart.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Introduction: The Quintessential Role of a Deuterated Internal Standard

An In-Depth Technical Guide to the Certificate of Analysis for N-(2,6-Dimethylphenyl)acetamide-d3

In the landscape of modern drug development and bioanalysis, particularly in pharmacokinetic and metabolic studies, the precision of quantitative data is paramount. Deuterium-labeled compounds are indispensable tools that serve as ideal internal standards in mass spectrometry-based assays.[1] The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically identical to the analyte of interest but mass-shifted. This allows it to co-elute chromatographically and experience similar extraction recovery and matrix effects, yet be distinctly quantifiable by the mass spectrometer, thereby ensuring the highest degree of accuracy in analytical measurements.[2][3]

This compound is the deuterated analog of N-(2,6-Dimethylphenyl)acetamide, a known impurity and metabolite of Lidocaine.[4][5] As such, it is a critical reagent for developing and validating analytical methods for quality control and bioanalytical applications involving Lidocaine.[4] The Certificate of Analysis (CoA) is more than a mere specification sheet; it is a comprehensive dossier that validates the identity, purity, and isotopic integrity of the standard. This guide provides a senior scientist's perspective on interpreting and understanding the critical analytical tests that constitute a robust CoA for this compound.

PART 1: Deconstructing the Certificate of Analysis: Core Quality Attributes

A CoA for a deuterated standard is a multi-faceted document. Each section provides a piece of the quality puzzle, which, when assembled, gives the researcher confidence in the material. We will explore the most critical components.

Identity and Structural Confirmation

The first and most fundamental question a CoA must answer is: "Is the material what it claims to be?" Several orthogonal analytical techniques are employed to confirm the molecular structure unequivocally.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. For this compound (Molecular Formula: C₁₀H₁₀D₃NO), the expected molecular weight is approximately 166.23 g/mol .[5] High-resolution mass spectrometry (HRMS) is often used to provide an exact mass measurement, which can further confirm the elemental composition with a high degree of certainty.[6][7] The mass spectrum is the primary evidence that the compound has the correct mass for the deuterated variant.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, ¹H NMR (Proton NMR) spectroscopy confirms the structure and the location of deuterium labeling. In this compound, the deuterium atoms replace the hydrogens on the acetyl methyl group.[4] Therefore, the characteristic singlet peak for the acetyl methyl protons (around 2.0-2.1 ppm) in the non-deuterated analog will be absent or significantly diminished in the ¹H NMR spectrum of the d3-labeled compound. The remaining peaks corresponding to the aromatic and methyl protons on the phenyl ring must be present in their expected locations and show the correct integration values.

Purity: A Two-Fold Assessment

For a deuterated compound, "purity" is a dual concept encompassing both chemical (or chromatographic) purity and isotopic purity.[8]

-

Chemical Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the presence of any non-target, structurally related impurities.[9][10] The compound is passed through a column under high pressure, separating it from any potential contaminants. The result is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. A high chemical purity (e.g., >99%) ensures that the analytical signal is not compromised by interfering substances.

-

Isotopic Purity by Mass Spectrometry: This is arguably the most critical parameter for a deuterated internal standard.[1][11] Isotopic purity quantifies the extent of deuterium incorporation. It is practically impossible to synthesize a compound with 100% isotopic purity.[8] The final product will inevitably contain a small population of molecules with fewer deuterium atoms (e.g., d2, d1) or no deuterium atoms (d0). Mass spectrometry is used to measure the relative abundance of these different isotopologues.[6][7] High isotopic purity (e.g., >98% or >99% deuterium incorporation) is crucial to prevent "crosstalk," where the signal from the unlabeled analyte interferes with the signal of the internal standard, or vice-versa.[12]

The relationship between these analytical techniques and the quality attributes they verify is essential for a comprehensive understanding of the material's certification.

Caption: Logical relationship between analytical methods and quality attributes.

Data Presentation: The Specification Table

All quantitative data from the analyses are summarized in a clear, structured table that compares the test results for a specific batch against the pre-defined acceptance criteria (specifications).

| Parameter | Specification | Typical Result |

| Appearance | White to Off-White Solid | Conforms |

| Identity by ¹H NMR | Conforms to structure | Conforms |

| Identity by MS | Conforms to molecular weight | Conforms |

| Chromatographic Purity (HPLC) | ≥ 98.0% | 99.8% |

| Isotopic Purity | ≥ 98% Deuterium Incorporation | 99.5% |

| Molecular Formula | C₁₀H₁₀D₃NO | C₁₀H₁₀D₃NO |

| Molecular Weight | 166.23 g/mol | 166.23 g/mol |

PART 2: Field-Proven Methodologies: The "How" Behind the Data

To ensure trustworthiness, the protocols used to generate the CoA data must be robust and well-defined. Below are detailed, step-by-step methodologies for the key experiments.

Workflow for Certification

The overall process from material synthesis to the final release with a Certificate of Analysis follows a stringent, multi-step workflow designed to ensure quality at every stage.

Caption: General workflow for the certification of a reference standard.

Protocol 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound by separating it from potential organic impurities.

-

Instrumentation:

-

HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[9]

-

Data acquisition and processing software.

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional, for MS compatibility)

-

-

Chromatographic Conditions:

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection: Inject the prepared sample solution onto the HPLC system.

-

Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities (e.g., 15 minutes).

-

Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

Protocol 2: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the isotopic enrichment of this compound by measuring the relative abundance of its isotopologues.

-

Instrumentation:

-

Reagents:

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in 50:50 Methanol:Water with 0.1% Formic Acid.[7]

-

Infusion or Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system using conditions similar to the HPLC method but optimized for MS compatibility.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[7]

-

Scan Mode: Full scan in high-resolution mode to resolve the isotopic peaks.

-

Scan Range: A narrow mass range around the expected parent ion (e.g., m/z 160-175).

-

-

Data Analysis:

-

Identify the molecular ion peaks for each isotopologue:

-

d0 (unlabeled): [M+H]⁺ ≈ 164.11

-

d1: [M+H]⁺ ≈ 165.11

-

d2: [M+H]⁺ ≈ 166.12

-

d3 (fully labeled): [M+H]⁺ ≈ 167.12

-

-

Integrate the peak areas or intensities for each of these ions.

-

Calculate the isotopic purity using the following formula:

-

% Isotopic Purity = (Intensity of d3) / (Sum of Intensities of d0 + d1 + d2 + d3) * 100[6]

-

-

-

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Arcinova. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

N-(2,6-Dimethylphenyl)acetamide D3. SynZeal. [Link]

-

This compound. Pharmaffiliates. [Link]

-

CID 22370629 | C16H36N4O4. PubChem. [Link]

-

Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. ResearchGate. [Link]

-

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem. [Link]

-

Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. [Link]

-

Lidocaine secondary standard, certified reference material (CRM). Briti Scientific. [Link]

-

N-(2,6-Dimethylphenyl)acetamide. ResearchGate. [Link]

-

Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. PubMed. [Link]

- WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

-

Mass Spectrometry Imaging of N-Linked Glycans: Fundamentals and Recent Advances. ACS Publications. [Link]

-

N-(2,6-Dimethylphenyl)-2-methylacetamide. National Center for Biotechnology Information. [Link]

-

Recent Developments and Application of Mass Spectrometry Imaging in N-Glycosylation Studies: An Overview. National Center for Biotechnology Information. [Link]

-

Mass Spectrometry of Glycans. National Center for Biotechnology Information. [Link]

-

Polylactosaminoglycan Glycomics: Enhancing the Detection of High-molecular-weight N-glycans in Matrix-assisted Laser Desorption Ionization Time-of-flight Profiles by Matched Filtering. National Center for Biotechnology Information. [Link]

-

Sensitive and Structure-Informative N-Glycosylation Analysis by MALDI-MS; Ionization, Fragmentation, and Derivatization. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(2,6-Dimethylphenyl)acetamide D3 | 1329834-68-5 | SynZeal [synzeal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. isotope.com [isotope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide-d3: A Key Internal Standard for Bioanalytical Applications

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Quantitative Analysis

In the landscape of modern drug development and clinical research, the precise and accurate quantification of therapeutic agents and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical challenges due to its inherent selectivity and sensitivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is an indispensable strategy. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). N-(2,6-Dimethylphenyl)acetamide-d3, a deuterated analog of a known impurity and starting material of the widely used local anesthetic, Lidocaine, serves as a crucial tool in this context.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and application as an internal standard in the bioanalysis of Lidocaine.

Chemical Properties and Characterization

This compound is a deuterated organic compound with the chemical name N-(2,6-Dimethylphenyl)acetamide-2,2,2-d3.[2] The three deuterium atoms are located on the acetyl methyl group, which provides a stable isotopic label with a minimal "isotope effect" during chromatographic separation and ionization.

| Property | Value | Source |

| Chemical Name | N-(2,6-Dimethylphenyl)acetamide-2,2,2-d3 | [2] |

| CAS Number | 1329834-68-5 | [2] |

| Molecular Formula | C₁₀H₁₀D₃NO | [2] |

| Molecular Weight | 166.2 g/mol | [2] |

| Appearance | White to beige crystalline powder | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is conceptually straightforward and is analogous to the well-established synthesis of its non-deuterated counterpart.[1] The core of the synthesis is the acylation of 2,6-dimethylaniline. To introduce the deuterium label, a deuterated acetylating agent is required.

Synthetic Pathway

The most common and efficient method for this synthesis involves the reaction of 2,6-dimethylaniline with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl chloride-d3.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline in a suitable anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Step 2: Acylation. Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of acetyl chloride-d3 dropwise to the stirred solution. The reaction is exothermic. To neutralize the hydrochloric acid byproduct, a non-nucleophilic base like triethylamine or pyridine can be added to the reaction mixture.

-

Step 3: Reaction Monitoring and Work-up. Monitor the reaction progress using thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by adding water.

-

Step 4: Extraction and Purification. Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 5: Final Purification. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Acetyl chloride-d3 is highly reactive with water, and an anhydrous solvent prevents its hydrolysis.

-

Ice Bath: Controls the exothermic nature of the acylation reaction, preventing the formation of byproducts.

-

Base: Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

-

Purification: Recrystallization is a critical step to ensure the high chemical and isotopic purity required for an internal standard.

Application in Bioanalysis: A Self-Validating System

This compound is primarily used as an internal standard for the quantification of Lidocaine and its related impurities in biological samples.[2] Its utility stems from its near-identical chemical and physical properties to the analyte of interest, with the key difference being its mass. This allows it to co-elute with the analyte during chromatography and experience similar extraction efficiencies and matrix effects, thereby providing a reliable means of normalization.

Experimental Workflow for Lidocaine Quantification in Human Plasma

The following protocol is adapted from established methods for the analysis of Lidocaine in human plasma using a stable isotope-labeled internal standard.[3][4]

Caption: Bioanalytical workflow for Lidocaine quantification.

Detailed Protocol

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lidocaine | 235.2 | 86.1 | (Typical, to be optimized) |

| This compound | 167.2 | 122.1 | (Predicted, to be optimized) |

Rationale for Protocol Steps:

-

Protein Precipitation: A simple and effective method to remove the bulk of interfering proteins from the plasma sample. Cold acetonitrile enhances the precipitation efficiency.

-

Formic Acid: Aids in protein precipitation and improves the ionization efficiency of the analytes in positive ESI mode.

-

C18 Reverse-Phase Chromatography: Provides good retention and separation of Lidocaine and its related compounds from endogenous plasma components.

-

MRM: A highly selective and sensitive detection mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes interferences and enhances the signal-to-noise ratio.

Trustworthiness: The Self-Validating System

The use of this compound as an internal standard creates a self-validating system. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement in the mass spectrometer source will affect both the analyte and the internal standard to a similar degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a highly accurate and precise quantification of the analyte.

Conclusion

This compound is a vital tool for researchers and drug development professionals engaged in the bioanalysis of Lidocaine. Its synthesis, while requiring specialized deuterated reagents, follows established organic chemistry principles. Its application as a stable isotope-labeled internal standard in LC-MS/MS workflows is fundamental to achieving the high standards of accuracy and precision demanded in regulated bioanalysis. By understanding the principles behind its synthesis and application, scientists can confidently develop and validate robust analytical methods for pharmacokinetic, toxicokinetic, and clinical studies.

References

- BenchChem. (n.d.). Application Note: High-Throughput Analysis of Lidocaine in Human Plasma Using Lidocaine-d6 as an Internal Standard by LC-MS.

- BenchChem. (n.d.). N-(2,6-Dimethylphenyl)acetamide.

-

PrepChem. (n.d.). Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. Retrieved from [Link]

- El Moutaouakil Ala Allah, A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.

- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

- Patel, D. S., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 494-501.

-

SynZeal. (n.d.). N-(2,6-Dimethylphenyl)acetamide D3. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(2,6-Dimethylphenyl)acetamide D3 | 1329834-68-5 | SynZeal [synzeal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide as a Lidocaine Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,6-Dimethylphenyl)acetamide, a known impurity in the synthesis of the widely used local anesthetic, lidocaine. Designated as Lidocaine Impurity C by the European Pharmacopoeia, the presence and control of this substance are critical for ensuring the safety, efficacy, and regulatory compliance of lidocaine drug products. This document delves into the chemical origins, formation pathways, analytical detection, and toxicological considerations of N-(2,6-Dimethylphenyl)acetamide, offering a holistic resource for professionals in pharmaceutical development and quality control.

Introduction: The Imperative of Impurity Profiling in Lidocaine

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a cornerstone of local anesthesia and the treatment of cardiac arrhythmias[1]. Its synthesis, while well-established, is a multi-step process with the potential for the formation of various impurities. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities[2][3][4][5]. An impurity is any component of a drug substance that is not the desired chemical entity, and its presence, even in trace amounts, can impact the drug's safety and efficacy.

N-(2,6-Dimethylphenyl)acetamide (Figure 1) is a specified impurity in the European Pharmacopoeia monograph for lidocaine hydrochloride, where it is denoted as Impurity C[6][7]. Understanding its formation and implementing robust analytical controls are therefore not merely matters of good manufacturing practice (GMP) but are fundamental to patient safety and regulatory approval.

Figure 1: Chemical Structure of N-(2,6-Dimethylphenyl)acetamide

Caption: The chemical structure of N-(2,6-Dimethylphenyl)acetamide.

Genesis of an Impurity: Formation Pathways

The formation of N-(2,6-Dimethylphenyl)acetamide as an impurity is intrinsically linked to the primary synthetic route of lidocaine. The most common synthesis involves a two-step process starting from 2,6-dimethylaniline[1][8].

The Standard Synthesis of Lidocaine

-

Step 1: Acylation of 2,6-dimethylaniline. 2,6-dimethylaniline is reacted with chloroacetyl chloride in a suitable solvent, such as glacial acetic acid, to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide (also known as Lidocaine Impurity H)[1].

-

Step 2: Amination of the intermediate. The chloro-intermediate is then reacted with diethylamine to yield lidocaine.

Formation Mechanism of N-(2,6-Dimethylphenyl)acetamide

N-(2,6-Dimethylphenyl)acetamide can be formed through a competing side reaction during the first step of lidocaine synthesis. If the acylating agent is not exclusively chloroacetyl chloride, or if there is a source of an acetyl group, the starting material, 2,6-dimethylaniline, can be acetylated instead of chloroacetylated.

A likely source of the acetyl group is acetic anhydride, which can be present as an impurity in the glacial acetic acid solvent, or acetyl chloride, which could be a contaminant in the chloroacetyl chloride starting material. The mechanism involves the nucleophilic attack of the amino group of 2,6-dimethylaniline on the carbonyl carbon of the acetylating agent.

Caption: Formation of Lidocaine and Impurity C.

Toxicological Profile and Safety Considerations

Safety data for 2-chloro-N-(2,6-dimethylphenyl)acetamide indicates that it is a hazardous substance, classified as causing skin and serious eye irritation, and may cause respiratory irritation[9][10][11]. It is also harmful if swallowed. Given the structural similarity, it is prudent to assume that N-(2,6-Dimethylphenyl)acetamide may exhibit a similar toxicological profile.

According to ICH Q3A(R2) guidelines, impurities present at levels above the identification threshold require toxicological qualification[2][5]. The qualification threshold is dependent on the maximum daily dose of the drug. For a drug with a maximum daily dose of less than or equal to 2 grams, the qualification threshold is 0.15% or 1.0 mg per day total daily intake, whichever is lower.

Regulatory Framework and Acceptance Criteria

The control of impurities is a critical aspect of pharmaceutical quality control, governed by pharmacopoeias and regulatory guidelines.

-